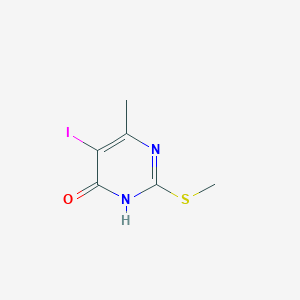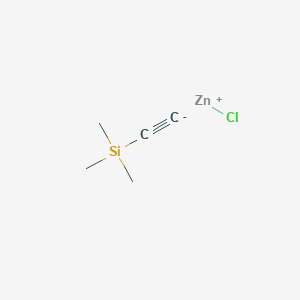
Chlorozinc(1+);ethynyl(trimethyl)silane
Vue d'ensemble
Description
Chlorozinc(1+);ethynyl(trimethyl)silane, also known as Trimethylsilylethynylzinc chloride, is a chemical compound with the molecular formula C5H9ClSiZn . It has a molecular weight of 198.04300 .
Synthesis Analysis
The synthesis of Chlorozinc(1+);ethynyl(trimethyl)silane involves the use of n-butyllithium in tetrahydrofuran and hexane. BuLi in hexane is added at -60°C under N2 to a stirred solution of Me3SiCCH in THF. After 10 minutes, a solution of ZnCl2 in THF is added. The mixture is stirred for an additional 15 minutes at -20°C .Molecular Structure Analysis
The molecular structure of Chlorozinc(1+);ethynyl(trimethyl)silane is represented by the formula C5H9ClSiZn . The exact mass of the compound is 195.94500 .Applications De Recherche Scientifique
Chemical Reactions and Syntheses:
- Trimethyl ethynyl silane participates in unique reactions, such as anti-Markovnikov addition with tellurium tetrachloride, forming specific adducts like Z-1-(trimethylsilyl)-2-chlorovinyl telluride (Amosova et al., 2008).
- It's used in the laser-induced formation of polymers, demonstrating its utility in chemical vapor deposition and photopolymerization processes (Pola et al., 2001).
- Electrochemical silylation of phenylacetylene with chlorotrimethylsilane and dichlorodimethylsilane yields silylated ethynyl and ethenyl derivatives, showing its role in electrochemical synthesis (Jouikov & Salaheev, 1996).
Material Science and Surface Modification:
- Trimethyl(ethynyl)silane derivatives are used in the modification of surfaces, such as in the preparation of tunable hydrophilic, hydrophobic, and super-hydrophobic silica, demonstrating their utility in tailoring surface properties (García et al., 2007).
- Similarly, these compounds find applications in the improvement of properties of nanocomposite foams, as seen in the compression set property improvement of ethylene vinyl acetate copolymer/ethylene‐1‐butene copolymer/organoclay nanocomposite foams (Park et al., 2008).
Novel Synthesis Techniques and Intermediate Compounds:
- They serve as intermediates in the synthesis of various complex molecules, like in the synthesis of β-trifluoromethylstyrenes using (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, demonstrating their role in creating functionally diverse compounds (Omote et al., 2012).
- In medicinal chemistry, compounds like 5-Ethynyl-1-β-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide (ETCAR) are synthesized using trimethyl-[(tributylstannyl)ethynyl]silane, highlighting its role in the synthesis of biologically active molecules (Ostrowski et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
chlorozinc(1+);ethynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFHNBEIUVFJZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClSiZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473110 | |
| Record name | Zinc, chloro[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorozinc(1+);ethynyl(trimethyl)silane | |
CAS RN |
78389-87-4 | |
| Record name | Zinc, chloro[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)
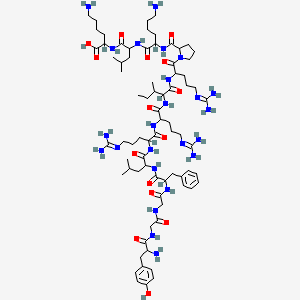


![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)

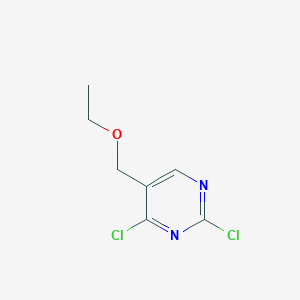

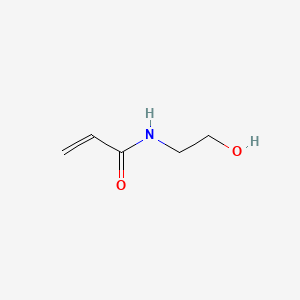
![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)
